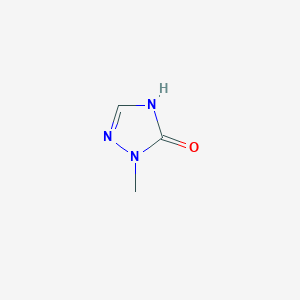
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride, also known as A-84543, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It was first synthesized in the early 1990s and has since been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride acts as a selective agonist for the α4β2 subtype of nAChRs. This receptor subtype is involved in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are important for cognitive function, memory, and attention. By activating these receptors, (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride enhances the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride has been shown to have positive effects on cognitive function, memory, and attention in animal models. It has also been studied for its potential as a treatment for addiction, depression, and schizophrenia. In addition, (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride has several advantages for lab experiments. It is a selective agonist for the α4β2 subtype of nAChRs, making it a useful tool for studying the effects of this receptor subtype. It has also been shown to have good bioavailability and pharmacokinetics, making it a useful compound for in vivo studies. However, (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride. One direction is to further investigate its potential as a treatment for addiction, depression, and schizophrenia. Another direction is to study its effects on other receptor subtypes and neurotransmitter systems, such as the α7 nAChR and the glutamate system. Additionally, future studies could investigate the potential of (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride as a neuroprotective agent in various neurological disorders.
Synthesis Methods
The synthesis of (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride involves the reaction of (R)-3-Piperidinylmethanol with isobutyryl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The yield of the synthesis method is approximately 50%.
Scientific Research Applications
(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride has been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to have positive effects on cognitive function, memory, and attention in animal models. It has also been studied for its potential as a treatment for addiction, depression, and schizophrenia.
properties
IUPAC Name |
2-methyl-N-[(3R)-piperidin-3-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLJKMVPUGMOJ-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H]1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2905371.png)


![4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2905374.png)
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2905376.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2905381.png)
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905384.png)




